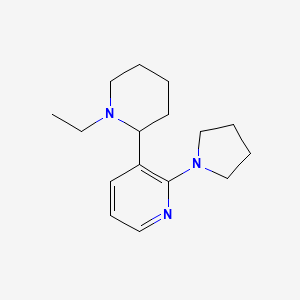

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Description

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-ethylpiperidine moiety at position 3 and a pyrrolidine group at position 2. Its structure combines nitrogen-containing rings (piperidine and pyrrolidine) with a pyridine scaffold, making it a candidate for diverse pharmacological applications, particularly in targeting neurotransmitter receptors or kinases. The ethyl group on the piperidine ring may enhance lipophilicity and metabolic stability, while the pyrrolidine substituent could influence binding affinity through steric and electronic effects .

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C16H25N3/c1-2-18-11-4-3-9-15(18)14-8-7-10-17-16(14)19-12-5-6-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |

InChI Key |

OJNFZTVRYPEEHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be formed through cyclization.

Coupling with Pyridine: The final step involves coupling the piperidine and pyrrolidine rings to the pyridine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.

Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced derivatives, as well as substituted pyridine compounds.

Scientific Research Applications

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may have applications in:

Medicinal Chemistry: Potential as a drug candidate due to its complex structure.

Biological Studies: Used as a probe to study receptor interactions.

Industrial Chemistry: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Pyrrolidine-Substituted Pyridines

3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine

- Structure : Differs in substitution pattern (piperidine at position 3, pyrrolidine at position 5).

- Synthesis : Synthesized via nucleophilic amination of methoxypyridine with amines, yielding 84% efficiency .

- Key Differences : The absence of an ethyl group on the piperidine ring may reduce lipophilicity compared to the target compound.

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

- Structure : Features a methyl group at position 2 and a propyl chain on the piperidine ring.

- Properties : The propyl substituent increases molecular weight (287.44 g/mol) and may alter receptor binding kinetics compared to the ethyl group in the target compound .

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

Pyrimidine-Based Analogs

7d and 8d (Khurana et al., 2017)

- Structure: Pyrimidine rings with 4-cyanophenyl urea and pyrrolidinyl substituents.

- Activity: Exhibit potent allosteric modulation of cannabinoid receptor 1 (CB1), with binding affinities (KB) and cooperativity (α) comparable to PSNCBAM-1. The pyrrolidinyl group is critical for optimal activity, mirroring its role in the target compound .

Halogenated and Functionalized Derivatives

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : Bromo and fluoro substituents at positions 3 and 2.

- Applications : Halogens may improve binding selectivity or serve as handles for further functionalization. The absence of a piperidine ring limits direct pharmacological comparison but highlights synthetic versatility .

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester

Structural and Pharmacological Trends

Substituent Effects

| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|

| Target Compound | 1-Ethylpiperidine (C3), pyrrolidine (C2) | ~287* | Potential kinase/receptor modulation |

| 3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine | Piperidine (C3), pyrrolidine (C5) | 231.3 | N/A (synthetic intermediate) |

| 7d (Khurana et al., 2017) | Pyrimidine, 4-cyanophenyl, pyrrolidinyl | 378.4 | CB1 allosteric modulation (α = 2.1–3.0) |

| 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine | Methyl (C2), propylpiperidine | 287.44 | N/A (structural analog) |

*Estimated based on similar compounds.

- Ethyl vs.

- Pyrrolidine Positioning : Substitution at position 2 (target compound) versus position 5 (3-(piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine) may influence steric interactions with target proteins .

Biological Activity

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine, with the molecular formula and a molecular weight of approximately 259.39 g/mol, is a complex organic compound characterized by a bicyclic structure that incorporates nitrogen atoms. This unique configuration contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Molecular Structure

The compound features a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 3-position with an ethylpiperidine group. This structural arrangement is significant for its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃ |

| Molecular Weight | 259.39 g/mol |

| CAS Number | 1352484-86-6 |

Biological Activity

Research indicates that compounds similar to 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine exhibit various biological activities, including:

- Receptor Binding Affinity : Studies have shown that this compound has significant binding affinity to certain neurotransmitter receptors, which may influence its pharmacological effects.

- Neuroactive Properties : Due to its structural similarities with known neuroactive compounds, it may exhibit potential in modulating neurological pathways, thus being investigated for applications in treating conditions such as anxiety and depression.

Case Studies and Research Findings

- Pharmacological Studies : In vitro studies have demonstrated that 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine interacts with dopamine and serotonin receptors, suggesting potential applications in psychiatric disorders.

- Toxicological Assessments : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further research is necessary to fully understand its toxicological implications.

- Comparative Analysis : A comparative study of structurally similar compounds revealed that the presence of both ethylpiperidine and pyrrolidine moieties enhances the biological activity of this compound compared to simpler analogs.

Structure-Activity Relationship (SAR)

The unique combination of substituents in 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine allows for diverse functionalization possibilities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1-Methylpiperidin-4-yl)pyridine | Structure | Contains a methyl group on the piperidine ring, affecting its biological activity. |

| 2-(Pyrrolidin-1-yl)-3-pyridinol | Structure | Lacks the ethyl substitution; may show different solubility properties. |

| 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)propanol | N/A | Features an alcohol functional group; may enhance solubility in polar solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.